N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide
Description
N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound features a cyclopropyl group, a pyridine ring, and a methoxybenzenesulfonamide moiety, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-14-6-8-15(9-7-14)22(19,20)18-16(12-4-5-12)13-3-2-10-17-11-13/h2-3,6-12,16,18H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIQNVBKDBZHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(C2CC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl and pyridine intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as oxygen or sodium nitrite.
Reduction: Common reducing agents like hydrogen gas or metal hydrides can be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Oxygen, sodium nitrite
Reduction: Hydrogen gas, metal hydrides
Substitution: Various nucleophiles or electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group and pyridine ring are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds also contain nitrogen and have similar biological activities.
Indole Derivatives: Known for their anti-inflammatory and analgesic activities.
Uniqueness
N-[cyclopropyl(pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide stands out due to its unique combination of a cyclopropyl group, pyridine ring, and methoxybenzenesulfonamide moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
